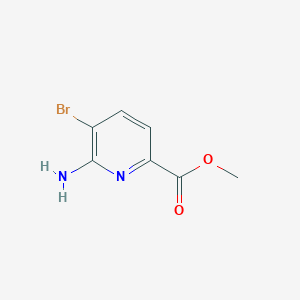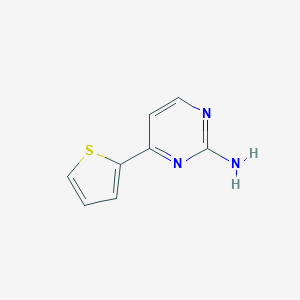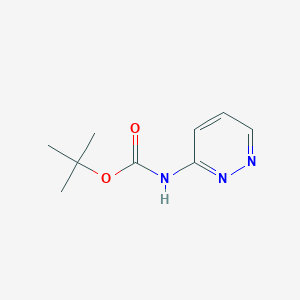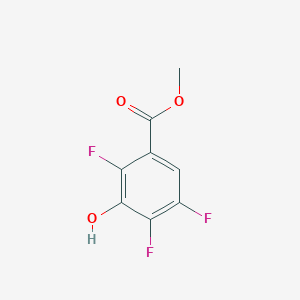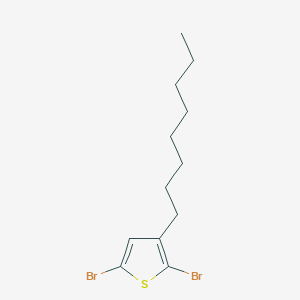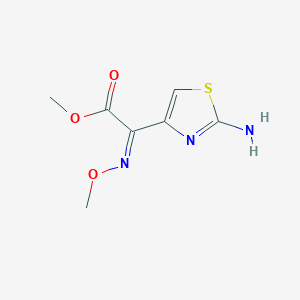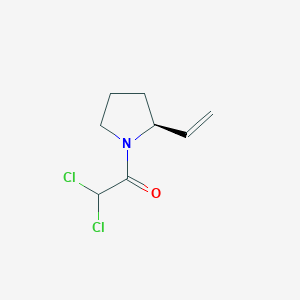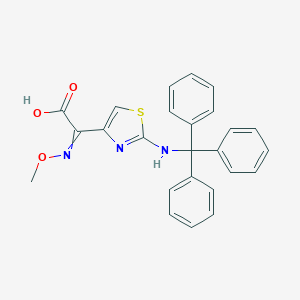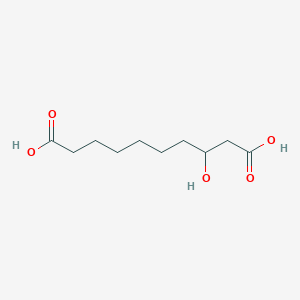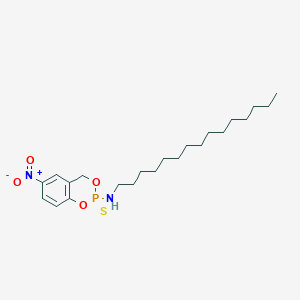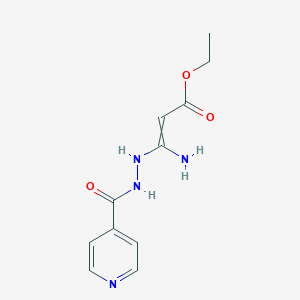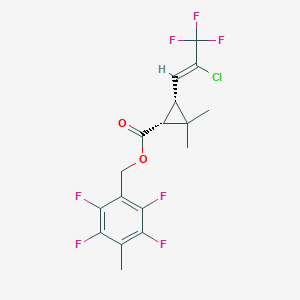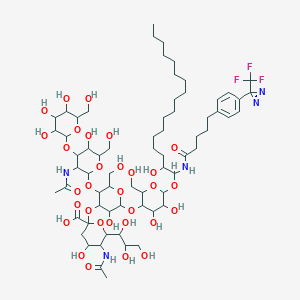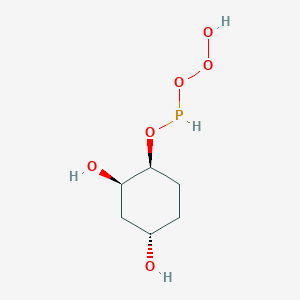
1-Phosphoryloxy-2,4-dihydroxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphoryloxy-2,4-dihydroxycyclohexane, also known as PDC, is a cyclic sugar phosphate compound that has been widely studied for its potential applications in various fields of science. PDC is a structural analog of glucose-6-phosphate and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. 1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to selectively target cancer cells by inhibiting glycolysis, a process that is essential for cancer cell survival. This selective targeting of cancer cells makes 1-Phosphoryloxy-2,4-dihydroxycyclohexane a potential candidate for cancer therapy.
1-Phosphoryloxy-2,4-dihydroxycyclohexane has also been studied for its potential applications in the field of metabolic disorders. 1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes.
Mécanisme D'action
The mechanism of action of 1-Phosphoryloxy-2,4-dihydroxycyclohexane involves its ability to inhibit glycolysis by binding to and inhibiting the enzyme phosphoglucoisomerase (PGI). PGI is an essential enzyme in the glycolytic pathway and is required for the conversion of glucose-6-phosphate to fructose-6-phosphate. By inhibiting PGI, 1-Phosphoryloxy-2,4-dihydroxycyclohexane blocks the glycolytic pathway, leading to a decrease in ATP production and ultimately cell death.
Effets Biochimiques Et Physiologiques
1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit glycolysis, 1-Phosphoryloxy-2,4-dihydroxycyclohexane has been shown to induce apoptosis in cancer cells, stimulate glucose uptake in skeletal muscle cells, and improve insulin sensitivity in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phosphoryloxy-2,4-dihydroxycyclohexane in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using 1-Phosphoryloxy-2,4-dihydroxycyclohexane in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for 1-Phosphoryloxy-2,4-dihydroxycyclohexane research. One potential direction is to investigate the use of 1-Phosphoryloxy-2,4-dihydroxycyclohexane in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of 1-Phosphoryloxy-2,4-dihydroxycyclohexane in the treatment of other metabolic disorders, such as obesity or metabolic syndrome. Finally, further studies are needed to investigate the safety and efficacy of 1-Phosphoryloxy-2,4-dihydroxycyclohexane in human clinical trials.
Méthodes De Synthèse
1-Phosphoryloxy-2,4-dihydroxycyclohexane can be synthesized through a multi-step process starting from D-glucose. The first step involves the conversion of D-glucose to D-glucosamine, followed by the conversion of D-glucosamine to 2-amino-2-deoxy-D-glucose. The final step involves the phosphorylation of 2-amino-2-deoxy-D-glucose to yield 1-Phosphoryloxy-2,4-dihydroxycyclohexane. The overall yield of this synthesis method is approximately 20%.
Propriétés
Numéro CAS |
129832-35-5 |
|---|---|
Nom du produit |
1-Phosphoryloxy-2,4-dihydroxycyclohexane |
Formule moléculaire |
C6H13O6P |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
(1S,3R,4S)-4-(trioxidanylphosphanyloxy)cyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13O6P/c7-4-1-2-6(5(8)3-4)10-13-12-11-9/h4-9,13H,1-3H2/t4-,5+,6-,13?/m0/s1 |
Clé InChI |
RJESKQKDXOGILK-HGJPEPOYSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C[C@H]1O)O)OPOOO |
SMILES |
C1CC(C(CC1O)O)OPOOO |
SMILES canonique |
C1CC(C(CC1O)O)OPOOO |
Synonymes |
1-phosphoryloxy-2,4-dihydroxycyclohexane 1-PODCH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)
